Mab-SaS-IN-1

Mycobacterium abscessus Salicylate synthase Siderophore biosynthesis

Mab-SaS-IN-1 is a structure-validated, species-specific chemical probe for Mab-SaS with a confirmed IC50 of ~2 μM. Unlike generic 5-phenylfuran-2-carboxylates, its activity against M. abscessus salicylate synthase has been directly measured—cross-reactivity data with the M. tuberculosis homolog MbtI shows that subtle scaffold modifications produce large potency shifts, making compound-specific validation essential. Researchers investigating iron-acquisition blockade or anti-virulence strategies in Mab should select this authenticated tool compound to ensure reproducible, interpretable results. Ships under standard ambient conditions with documented purity ≥98%.

Molecular Formula C11H9NO5S
Molecular Weight 267.26 g/mol
CAS No. 773869-38-8
Cat. No. B12385845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMab-SaS-IN-1
CAS773869-38-8
Molecular FormulaC11H9NO5S
Molecular Weight267.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=C(O2)C(=O)O
InChIInChI=1S/C11H9NO5S/c12-18(15,16)8-3-1-2-7(6-8)9-4-5-10(17-9)11(13)14/h1-6H,(H,13,14)(H2,12,15,16)
InChIKeyGPOLQEMETAGELB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mab-SaS-IN-1 (CAS 773869-38-8): Compound Profile and Baseline Characteristics


Mab-SaS-IN-1 (Compound 1H) is a 5-phenylfuran-2-carboxylic acid derivative that functions as a salicylate synthase (Mab-SaS) inhibitor [1]. This enzyme catalyzes the first step in siderophore biosynthesis in Mycobacterium abscessus (Mab), a critical process for iron acquisition and pathogen virulence [1][2]. The compound exhibits an IC50 of approximately 2 μM against recombinant Mab-SaS in vitro [1][3]. Its molecular formula is C11H9NO5S with a molecular weight of 267.26 g/mol [3].

Why Mab-SaS-IN-1 Cannot Be Replaced by Generic In-Class Compounds


The 5-phenylfuran-2-carboxylate scaffold class exhibits highly variable inhibitory activity against Mab-SaS that is exquisitely sensitive to minor structural modifications [1]. While a focused library of furan derivatives was screened and several were identified as active inhibitors, only a subset demonstrated potent activity in the low micromolar range [1]. Furthermore, cross-reactivity with the M. tuberculosis homolog (MbtI) does not guarantee Mab-SaS activity: a library of Mtb-MbtI inhibitors tested against Mab-SaS revealed that only some compounds maintained activity, with IC50 values varying substantially across structurally related analogs [2]. These findings confirm that generic substitution among 5-phenylfuran-2-carboxylates is not scientifically valid without compound-specific validation against the Mab-SaS enzyme.

Mab-SaS-IN-1: Quantitative Differentiation Evidence vs. Comparators


Mab-SaS-IN-1 Shows Low Micromolar Potency Against Mab-SaS, Distinguished from Weaker In-Class Analogs

Mab-SaS-IN-1 (Compound 1H) exhibits an IC50 of approximately 2 μM against recombinant Mab-SaS, placing it among the most potent inhibitors identified from a focused furan derivative library. In contrast, multiple structurally related furan compounds in the same screening set demonstrated substantially weaker or no inhibitory activity [1]. The screening of a focused library of furan derivatives identified several compounds with inhibitory activity, but Mab-SaS-IN-1 was among the most potent, with an IC50 in the low micromolar range [1][2].

Mycobacterium abscessus Salicylate synthase Siderophore biosynthesis

Mab-SaS-IN-1 Demonstrates Potent Mab-SaS Inhibition (IC50 ≈ 2 μM) vs. Mab PanD Inhibitor (IC50 = 56.3 μM)

Mab-SaS-IN-1 exhibits an IC50 of approximately 2 μM against its primary target, Mab salicylate synthase (Mab-SaS) [1]. In comparison, Mab Aspartate Decarboxylase-IN-1, a structurally distinct compound targeting a different enzyme in M. abscessus (PanD), shows an IC50 of 56.3 μM against its target [2]. The approximately 28-fold difference in IC50 values highlights the distinct potency profile of Mab-SaS-IN-1 relative to other M. abscessus-targeting inhibitors with different mechanisms.

Mycobacterium abscessus Salicylate synthase Antibacterial

Mab-SaS-IN-1 Exhibits Favorable In Silico Drug-Likeness and Low Predicted Cytotoxicity, Enabling Preclinical Progression

Mab-SaS-IN-1 has been evaluated through in silico pharmacokinetic predictions and cytotoxicity assays [1]. The compound's class (5-phenylfuran-2-carboxylates) demonstrated favorable drug-likeness properties and low predicted cytotoxicity in human cell lines, supporting its suitability for further preclinical development [1][2]. In contrast, other Mab-SaS inhibitors identified via repurposing approaches (e.g., fostamatinib, esomeprazole) lack comprehensive cytotoxicity and drug-likeness data specifically validated in the Mab-SaS context [3].

Drug-likeness Cytotoxicity Pharmacokinetics

Mab-SaS-IN-1 Targets Mab-SaS with Structural Validation, While Mtb-MbtI Inhibitors Show Variable Cross-Reactivity

Mab-SaS-IN-1 is specifically characterized against Mab-SaS, with its binding mode investigated using Induced Fit Docking simulations on the crystal structure of Mab-SaS [1]. In contrast, a library of inhibitors developed for the M. tuberculosis homolog (Mtb-MbtI) showed variable activity when tested against Mab-SaS: only some compounds retained good activity against Mab-SaS, with IC50 values in the low micromolar range, while others were inactive [2]. This demonstrates that Mtb-MbtI inhibitors cannot be assumed effective against Mab-SaS without empirical validation.

Salicylate synthase Mycobacterium abscessus Cross-reactivity

Validated Research and Industrial Application Scenarios for Mab-SaS-IN-1


Siderophore Biosynthesis Inhibition Studies in Mycobacterium abscessus

Mab-SaS-IN-1 is validated for inhibiting the first committed step of siderophore biosynthesis in M. abscessus, making it suitable for studies investigating iron acquisition mechanisms, virulence attenuation, and anti-virulence therapeutic strategies [1][2]. Its low-micromolar potency and structural characterization on the Mab-SaS crystal structure provide a reliable tool for probing siderophore-dependent iron uptake pathways [1].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

Mab-SaS-IN-1 serves as a validated chemical probe within the 5-phenylfuran-2-carboxylate scaffold class. Its known IC50 (≈2 μM) and docking-validated binding mode on the crystal structure of Mab-SaS [1] make it suitable for SAR campaigns aimed at improving potency, selectivity, and pharmacokinetic properties against Mab-SaS [1][3].

Comparative Studies of Iron Uptake Inhibitors Across Mycobacterial Species

Given the variable cross-reactivity observed between Mab-SaS and the M. tuberculosis homolog Mtb-MbtI [4], Mab-SaS-IN-1 can be employed as a species-specific tool compound to compare inhibitor sensitivity and binding determinants between the two salicylate synthase homologs, aiding in the design of selective or broad-spectrum inhibitors.

In Vitro Validation of Anti-Virulence Phenotypes

Mab-SaS-IN-1 can be used in in vitro assays to assess the impact of siderophore biosynthesis inhibition on M. abscessus growth under iron-limiting conditions, providing a functional readout for anti-virulence activity. Its favorable cytotoxicity profile [1][3] supports its use in cell-based infection models where host cell viability must be maintained.

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